![molecular formula C24H32N4O3S B2686491 N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide CAS No. 2097937-59-0](/img/structure/B2686491.png)
N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide
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Overview
Description
Compounds with a structure similar to the one you provided are typically synthesized by coupling reactions between amines and carboxylic acids . They often contain an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is a key component of many biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent . DCC is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of similar compounds is typically determined by various spectroscopic methods, including nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), infrared (IR), and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve the formation of an amide bond between an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined by various analytical techniques, including NMR, UV-Vis, IR, and mass spectrometry .Scientific Research Applications
- Naproxen , a nonsteroidal anti-inflammatory drug (NSAID), is structurally related to this compound. Naproxen is used to treat pain, inflammatory diseases (such as rheumatoid arthritis), and fever. It inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), leading to analgesic and anti-inflammatory effects .
- Ongoing trials suggest that naproxen could have broad-spectrum antiviral activity, potentially reducing severe respiratory mortality associated with COVID-19 .
- Tryptamine, a biogenic amine, plays a fundamental role in the human body. Its natural derivatives regulate processes within the central nervous system, including sleep, cognition, memory, and behavior .
Anti-Inflammatory and Analgesic Effects
Hybrid Molecules for Antiviral Activity
Neuromodulation and Behavior
Future Directions
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-27-12-14-28(15-13-27)24(22-17-25-23-6-4-3-5-21(22)23)18-26-32(29,30)16-11-19-7-9-20(31-2)10-8-19/h3-10,17,24-26H,11-16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEBVIYTBJQJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)CCC2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide |
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